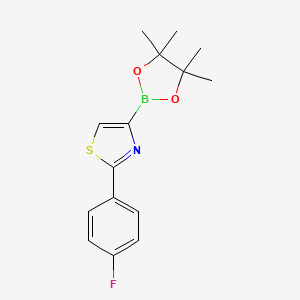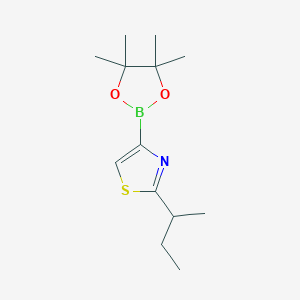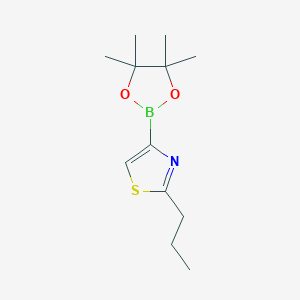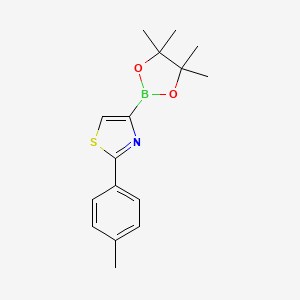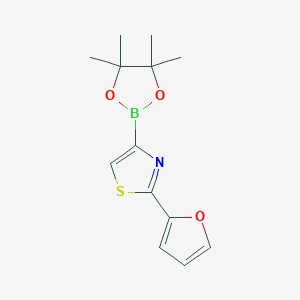
2-(Cyclopentyl)pyridine-4-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopentyl)pyridine-4-boronic acid pinacol ester (2CPP) is a versatile chemical compound that has been used in a variety of scientific research applications. It is a derivative of pyridine, a heterocyclic aromatic compound, and is derived by the condensation of a boronic acid pinacol ester with 2-cyclopentylpyridine. 2CPP is used in a variety of applications due to its unique properties, such as its ability to form strong coordination complexes with metal ions and its low reactivity towards nucleophiles.
Aplicaciones Científicas De Investigación
2-(Cyclopentyl)pyridine-4-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of a variety of compounds, such as amines, nitriles, and sulfones. It has also been used as a ligand for the formation of coordination complexes with metal ions. In addition, 2-(Cyclopentyl)pyridine-4-boronic acid pinacol ester has been used as a reagent for the synthesis of heterocyclic compounds and as a reactant in a variety of organic reactions.
Mecanismo De Acción
2-(Cyclopentyl)pyridine-4-boronic acid pinacol ester is a versatile compound due to its low reactivity towards nucleophiles. This allows it to form strong coordination complexes with metal ions, which can then be used in a variety of scientific research applications. In addition, 2-(Cyclopentyl)pyridine-4-boronic acid pinacol ester can be used as a catalyst in organic reactions, as it is able to activate molecules and lower the energy required for the reaction to occur.
Biochemical and Physiological Effects
2-(Cyclopentyl)pyridine-4-boronic acid pinacol ester has been used in a variety of scientific research applications, but its effects on biochemical and physiological processes are not yet fully understood. Studies have shown that 2-(Cyclopentyl)pyridine-4-boronic acid pinacol ester can interact with enzymes and other proteins, but the exact mechanism of action is still unknown. It is also not yet known if 2-(Cyclopentyl)pyridine-4-boronic acid pinacol ester has any adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Cyclopentyl)pyridine-4-boronic acid pinacol ester has several advantages for use in scientific research applications. It is a low-cost, commercially available chemical that is easy to synthesize and store. It is also relatively stable and has a low reactivity towards nucleophiles, which makes it ideal for use in organic reactions. However, 2-(Cyclopentyl)pyridine-4-boronic acid pinacol ester can be toxic if ingested, and it should be handled with care.
Direcciones Futuras
2-(Cyclopentyl)pyridine-4-boronic acid pinacol ester has a wide range of potential applications in scientific research. It could be used to develop new catalysts and ligands for use in organic syntheses and metal-ion coordination complexes. It could also be used to study the biochemical and physiological effects of 2-(Cyclopentyl)pyridine-4-boronic acid pinacol ester on human health. In addition, further research could be conducted on the mechanism of action of 2-(Cyclopentyl)pyridine-4-boronic acid pinacol ester to better understand its effects on enzymes and other proteins. Finally, 2-(Cyclopentyl)pyridine-4-boronic acid pinacol ester could be used to develop new drugs and treatments for a variety of diseases.
Métodos De Síntesis
2-(Cyclopentyl)pyridine-4-boronic acid pinacol ester is synthesized by the condensation of a boronic acid pinacol ester with 2-cyclopentylpyridine. This reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction is typically conducted at room temperature, and the resulting product is a white crystalline powder. The reaction is generally carried out in a 1:1 molar ratio of boronic acid pinacol ester and 2-cyclopentylpyridine.
Propiedades
IUPAC Name |
2-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)13-9-10-18-14(11-13)12-7-5-6-8-12/h9-12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNBTYCIOKPSHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

